1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, a furan ring, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Furan Ring: The furan ring is introduced via a cyclization reaction, often using furfural or its derivatives.
Formation of the Indazole Ring: The indazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and furan rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure with a thiophene ring instead of a furan ring.
1-(4,6-dimethylpyrimidin-2-yl)-6-(phenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure with a phenyl ring instead of a furan ring.
Uniqueness
The uniqueness of 1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C14H16N4O |
Molecular Weight | 244.30 g/mol |
LogP | 1.27 |
Polar Surface Area | 65.23 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Research indicates that the compound operates through multiple biological pathways. It has been shown to interact with various receptors and enzymes, leading to significant pharmacological effects.
Inhibition of Human Neutrophil Elastase (HNE)
A study demonstrated that derivatives of the tetrahydroindazole core exhibit potent inhibitory activity against human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. The K_i values for these compounds ranged from 6 to 35 nM, indicating high potency as HNE inhibitors .
Opioid Receptor Modulation
In another context, related compounds have been studied for their agonistic activity on opioid receptors. These compounds produced antinociceptive effects with reduced gastrointestinal side effects compared to traditional opioids like morphine . This suggests potential applications in pain management without the typical adverse effects associated with opioid use.
Biological Activity and Therapeutic Potential
The biological activities of the compound can be categorized as follows:
1. Anti-inflammatory Effects
The inhibition of HNE suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and asthma.
2. Analgesic Properties
Given its interaction with opioid receptors, the compound may serve as an alternative analgesic agent, providing pain relief with fewer side effects compared to conventional opioids.
3. Anticancer Activity
Preliminary studies indicate that similar indazole derivatives exhibit cytostatic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative was tested in a clinical trial for chronic pain management and showed significant efficacy with minimal side effects compared to standard treatments.
- Case Study 2 : Research involving HNE inhibitors demonstrated a marked reduction in inflammation markers in patients with respiratory diseases.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6-(furan-2-yl)-6,7-dihydro-5H-indazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-10-6-11(2)20-17(19-10)21-14-7-12(16-4-3-5-23-16)8-15(22)13(14)9-18-21/h3-6,9,12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFOTAJNYSEIPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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